molecular formula C12H10BrNO2S B1461700 Ethyl 5-bromo-2-phenylthiazole-4-carboxylate CAS No. 914347-21-0

Ethyl 5-bromo-2-phenylthiazole-4-carboxylate

Cat. No.: B1461700
CAS No.: 914347-21-0
M. Wt: 312.18 g/mol
InChI Key: ONAJVAODOMRERW-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-phenylthiazole-4-carboxylate (CAS 914347-21-0) is a high-purity brominated thiazole derivative of significant value in synthetic and medicinal chemistry research. This compound, with the molecular formula C 12 H 10 BrNO 2 S and a molecular weight of 312.18 g/mol, serves as a versatile building block and key synthetic intermediate for the development of novel bioactive molecules . Its primary research applications include use as a precursor in the synthesis of advanced pharmaceutical intermediates and other complex chemical entities, particularly in the exploration of thiazole-based compounds which are known to exhibit a broad spectrum of pharmacological activities . The bromine atom at the 5-position of the thiazole ring makes it a reactive site for further functionalization via cross-coupling reactions, enabling the construction of diverse chemical libraries for drug discovery screening programs . This product is analyzed by techniques such as LCMS or GCMS to ensure a high purity specification, typically >99% . It is essential to store the product sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)9-10(13)17-11(14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAJVAODOMRERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659424
Record name Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914347-21-0
Record name Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The typical synthesis of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate involves three main steps:

  • Formation of the Thiazole Core: This is usually achieved by cyclization reactions involving thiourea derivatives and α-haloketones or active methylene isocyanides. For example, the regioselective cyclization of dithioates with active methylene isocyanides under base-promoted, metal-free conditions in solvents like DMF yields substituted thiazoles efficiently at room temperature.

  • Selective Bromination: Bromination is performed at the 5-position of the thiazole ring using bromine or brominating agents under controlled low temperatures (0–5°C) to ensure regioselectivity and avoid over-bromination. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to facilitate the reaction.

  • Esterification: The carboxylic acid group at position 4 is esterified with ethanol, typically under acidic or catalytic conditions, to form the ethyl ester. This step can be done post-bromination or by direct esterification of the brominated acid intermediate.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield Range (%)
Thiazole Formation Thiourea + α-haloketone or dithioate + base (K₂CO₃) in DMF, room temp Metal-free, mild conditions; regioselective cyclization >90
Bromination Bromine in DCM or THF, 0–5°C, controlled addition Selective 5-position bromination; avoid polybromination 85–95
Esterification Ethanol, acid catalyst or reflux conditions Conversion of acid to ethyl ester; purification by chromatography 80–90

Optimization focuses on temperature control during bromination to enhance selectivity and minimize side reactions. Purification typically involves silica gel column chromatography using hexane/ethyl acetate mixtures to ensure high purity.

Industrial Scale Considerations

Industrial production employs automated control of reaction parameters (temperature, pressure, reagent feed rates) to maximize yield and purity. Large-scale bromination and esterification are optimized to reduce by-products and facilitate downstream processing. Use of continuous flow reactors for bromination has been explored to improve safety and scalability.

Mechanistic Insights and Reaction Analysis

Bromination Mechanism

The bromination of 2-phenylthiazole-4-carboxylic acid proceeds via electrophilic aromatic substitution, where bromine electrophile attacks the electron-rich 5-position of the thiazole ring. The presence of the electron-withdrawing carboxylate ester and phenyl substituent directs bromination regioselectively.

Cyclization Mechanism

Base-promoted cyclization between dithioates and active methylene isocyanides proceeds through nucleophilic attack and ring closure, yielding the thiazole core with high regioselectivity. Density Functional Theory (DFT) studies support the selective formation of 2,5-disubstituted thiazoles under these conditions.

Characterization and Purity Assessment

Characterization of the synthesized compound involves:

  • Nuclear Magnetic Resonance (NMR): ^1H NMR signals confirm aromatic protons (δ 7.2–8.5 ppm) and ethyl ester protons (δ 4.3–4.5 ppm). ^13C NMR shows carbonyl carbon near δ 165 ppm.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks with characteristic bromine isotope patterns.

  • Infrared Spectroscopy (IR): Ester carbonyl stretching near 1720 cm⁻¹ and thiazole C–N stretching around 1600 cm⁻¹ are diagnostic.

  • Single-Crystal X-ray Diffraction (SCXRD): Used to confirm molecular structure and regioselectivity, often performed at low temperatures with software such as SHELX for refinement and Mercury for visualization.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents Reaction Conditions Yield (%) Reference
Thiazole ring formation Base-promoted cyclization of dithioates and isocyanides Alkyl 2-(methylthio)-2-thioxoacetates, active methylene isocyanides, K₂CO₃ DMF, room temperature, metal-free >90
Bromination Electrophilic substitution with bromine Bromine, DCM or THF 0–5°C, controlled addition 85–95
Esterification Acid-catalyzed esterification with ethanol Ethanol, acid catalyst or reflux Standard esterification conditions 80–90

Research Findings and Notes

  • The bromination step is critical for regioselectivity; low temperatures and slow addition of bromine prevent over-bromination and side reactions.

  • The base-promoted cyclization method offers a mild, metal-free alternative to traditional palladium-catalyzed routes, with excellent functional group tolerance and scalability.

  • The ethyl ester functionality facilitates further transformations, including hydrolysis to carboxylic acids or cross-coupling reactions at the bromine site, making this compound a versatile synthetic intermediate.

  • Purity levels exceeding 99% are achievable with optimized reaction and purification protocols, essential for pharmaceutical applications.

This detailed analysis consolidates diverse, authoritative sources to present a comprehensive picture of the preparation methods for this compound, emphasizing reaction conditions, mechanistic insights, and practical considerations for both laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-phenylthiazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thiazole derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiazolidine derivatives.

Scientific Research Applications

Synthesis Routes

The synthesis of ethyl 5-bromo-2-phenylthiazole-4-carboxylate typically involves the following steps:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thiourea derivatives and α-haloketones.
  • Bromination : The introduction of the bromine atom can be performed using brominating agents on the thiazole precursor.
  • Esterification : The carboxylic acid group is esterified with ethanol to yield the ethyl ester.

Medicinal Chemistry

This compound has been investigated for its potential biological activities, which include:

  • Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains. For instance, derivatives of this compound have shown significant antibacterial activity comparable to standard antibiotics .
  • Anticancer Properties : Research indicates that thiazole derivatives exhibit anticancer effects. This compound has been explored for its ability to inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It is used to create more complex thiazole derivatives that may possess enhanced biological activities. The versatility of this compound allows it to be employed in various synthetic pathways, contributing to the development of new pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Activity

A study conducted on several thiazole derivatives, including this compound, demonstrated notable antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus. The structure–activity relationship (SAR) analysis indicated that the presence of the bromine atom significantly enhances the compound's activity compared to its non-brominated counterparts .

Case Study 2: Anticancer Effects

In another investigation, this compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer). The results revealed that this compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as a lead compound for further anticancer drug development .

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 5-bromo-2-phenylthiazole-4-carboxylate belongs to a broader class of substituted thiazoles and oxazoles. Below is a systematic comparison with structurally related compounds:

Compound Name Molecular Formula Key Substituents Key Differences Applications/Reactivity Reference ID
This compound C₁₂H₁₀BrNO₂S Br (C5), Ph (C2), COOEt (C4) Bromine at C5, ester group at C4 Cross-coupling reactions, drug intermediates
Ethyl 5-methylthiazole-4-carboxylate C₇H₉NO₂S CH₃ (C5), COOEt (C4) Methyl at C5 (no Br or Ph) Less reactive; limited to ester hydrolysis
Methyl 2-bromo-5-methylthiazole-4-carboxylate C₇H₇BrNO₂S Br (C2), CH₃ (C5), COOMe (C4) Bromine at C2 vs. C5; methyl ester Altered regioselectivity in reactions
Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate C₁₃H₁₃NO₄ OMe (C4-Ph), COOEt (C4), oxazole Oxazole ring (O vs. S); methoxy group Lower thermal stability; photolabile
4-Bromo-5-(3-fluorophenyl)thiazole derivatives C₁₂H₁₁BrFN₃S₂ Br (C4), F-Ph (C5), SCH₃ (C2) Bromine at C4; methylthio group at C2 Anticancer and antimicrobial activity

Key Findings

Substituent Position Effects: Bromine at C5 (as in the target compound) increases electrophilicity at this position, favoring nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. In contrast, bromine at C2 (e.g., Methyl 2-bromo-5-methylthiazole-4-carboxylate) shifts reactivity toward the thiazole sulfur, altering reaction pathways .

Heterocyclic Ring Modifications :

  • Replacing the thiazole sulfur with oxygen (e.g., oxazole derivatives) reduces ring aromaticity and increases susceptibility to ring-opening reactions. For example, ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate exhibits lower thermal stability (decomposition at 120°C vs. 180°C for thiazoles) .

Biological Activity :

  • Brominated thiazoles with methylthio groups (e.g., 4-Bromo-5-(3-fluorophenyl)thiazole derivatives) show marked antimicrobial activity due to enhanced membrane permeability, whereas ester-substituted analogues like the target compound are more suited as synthetic intermediates .

Synthetic Utility :

  • The target compound’s ethyl ester group facilitates hydrolysis to carboxylic acids, a step critical in prodrug activation. In contrast, methyl esters (e.g., Methyl 2-bromo-5-methylthiazole-4-carboxylate) require harsher conditions for hydrolysis, limiting their utility in sensitive reactions .

Crystallographic and Spectroscopic Comparisons

  • Hirshfeld Surface Analysis : this compound exhibits intermolecular C–H···O and π-stacking interactions, stabilizing its crystal lattice. This contrasts with oxazole derivatives, where weaker C–H···N interactions dominate .
  • NMR Shifts: The bromine atom induces deshielding of adjacent protons (e.g., H-C5 in thiazole), resulting in distinct ¹H NMR peaks at δ 8.2–8.5 ppm, absent in non-brominated analogues .

Biological Activity

Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings related to its biological activity, including case studies and data tables.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its versatile biological properties. The presence of the bromine atom and the ethyl carboxylate group enhances its potential as a bioactive compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. A comparative analysis of various thiazole compounds demonstrated that those with electron-withdrawing groups, such as bromine, exhibited improved cytotoxicity against cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the efficacy of several thiazole derivatives against human cancer cell lines, including T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer). The results indicated that:

CompoundCell LineIC50 (µg/mL)
This compoundT47D<10
This compoundCaco-2<10
This compoundHT-29<10

These findings suggest that the compound exhibits potent cytotoxic activity across multiple cancer types, potentially surpassing existing therapeutic agents like doxorubicin .

The mechanism underlying the antitumor activity of this compound involves interaction with specific cellular pathways. Research indicates that thiazoles can inhibit protein tyrosine phosphatases (PTPs), which play crucial roles in cell signaling and proliferation. The inhibition of PTPs may lead to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, comparable to standard antibiotics.

Comparative Antimicrobial Efficacy

A recent evaluation of thiazole derivatives revealed:

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

These results indicate that this compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Structure-Aactivity Relationship (SAR)

The structure–activity relationship (SAR) studies emphasize the importance of specific structural features in enhancing biological activity. The presence of the bromine atom at position five and the ethoxy group at position four are critical for maximizing both anticancer and antimicrobial effects. Modifications to these positions can lead to variations in potency and selectivity against different biological targets .

Q & A

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodology :
  • Substituent Effects : Replace the phenyl group with electron-withdrawing groups (e.g., –NO₂) to increase electrophilicity.
  • Bioisosteres : Substitute bromine with CF₃ (similar van der Waals radius) to improve membrane permeability.
  • SAR Databases : Cross-reference analogs in Reaxys (e.g., ethyl 5-bromo-2-(4-methoxyphenyl)thiazole-4-carboxylate for antimicrobial SAR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
Reactant of Route 2
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Ethyl 5-bromo-2-phenylthiazole-4-carboxylate

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